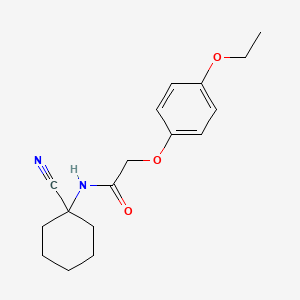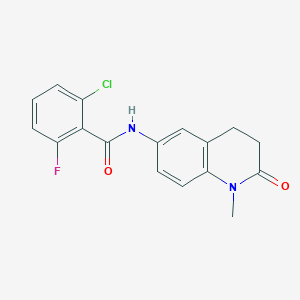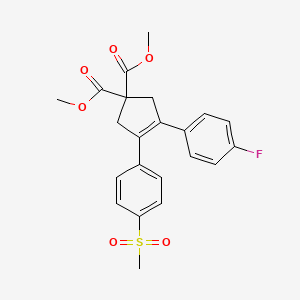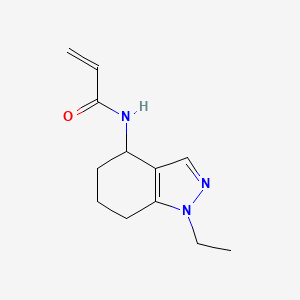![molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5](/img/structure/B2749146.png)
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole, a heterocyclic compound that is a key component in many bioactive molecules . It contains a 4-fluorophenyl group, an azepan-1-yl group, and an indol-3-yl group attached to an ethane-1,2-dione group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. Unfortunately, the specific structural details are not available in the current literature.Aplicaciones Científicas De Investigación
Radical Cyclization and Synthesis of Fluorinated Compounds
Radical cyclizations of fluorinated 1,3-dicarbonyl compounds, including those similar to the specified compound, have been utilized to afford derivatives with potential applications in synthetic organic chemistry and material science. For instance, the synthesis of fluoroacylated 4,5-dihydrofurans demonstrates the versatility of fluorinated compounds in creating novel chemical structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Yılmaz, & Pekel, 2011).
Photocyclization to Flavones
The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, analogous to the compound , has been explored for the cyclization to flavones, highlighting its potential in the synthesis of biologically active compounds. This process demonstrates the role of such compounds in synthesizing complex organic molecules, which could have implications in drug development and synthetic biology (Košmrlj & Šket, 2007).
Tautomerism and Acid-Base Properties
The tautomerism and acid-base properties of azoderivatives of similar β-diketones have been investigated, providing insights into their chemical behavior and stability. Such studies are crucial for understanding the reactivity and potential applications of these compounds in developing pH-sensitive materials or chemical sensors (Mahmudov et al., 2011).
Quantum-Chemical Calculations and Spectroscopic Studies
Quantum-chemical calculations and spectroscopic studies of compounds containing the 4-fluorophenylazepan motif have shed light on their structural and electronic properties. These findings are instrumental in designing novel organic semiconductors, fluorescence probes, or materials for optoelectronic applications (Maharramov et al., 2010).
Optical Non-Linearity in Molecular Glasses
Research into the optical non-linearity of molecular glasses based on related structures highlights the potential of such compounds in developing advanced optical materials for applications in photonics and telecommunications. The study of third-order optical non-linearity indicates their usefulness in creating novel nonlinear optical materials (Seniutinas et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBUGPFSXIDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)


![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)




![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)
![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)